molecular formula C6H3BrClN3 B8221601 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine

5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine

Cat. No.: B8221601
M. Wt: 232.46 g/mol
InChI Key: SFIYDQFNKHPWCW-UHFFFAOYSA-N
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Description

5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine: is a heterocyclic compound containing both bromine and chlorine substituents on a pyrrolo[2,3-c]pyridazine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine typically involves the bromination and chlorination of a pyrrolo[2,3-c]pyridazine precursor. One common method involves the slow addition of 1-bromo-2,5-diketopyrrolidine to a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dichloromethane, followed by stirring at room temperature overnight .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as oxone or hydrogen peroxide can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would yield a reduced form of the compound.

Scientific Research Applications

Chemistry: 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is used as a building block in the synthesis of more complex heterocyclic compounds

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a kinase inhibitor. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development in cancer therapy and other diseases .

Industry: The compound’s stability and reactivity make it useful in the development of new materials for industrial applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
  • 1H-pyrrolo[2,3-b]pyridine derivatives

Comparison: Compared to 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine has a different arrangement of nitrogen atoms in the ring structure, which can lead to different biological activities and reactivity. The 1H-pyrrolo[2,3-b]pyridine derivatives are known for their potent fibroblast growth factor receptor inhibitory activity, which is a different target compared to the kinase inhibition seen with this compound .

Properties

IUPAC Name

5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-2-9-6-3(4)1-5(8)10-11-6/h1-2H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIYDQFNKHPWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=NN=C1Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090743-43-2
Record name 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine
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